Recombinant Human EP Receptor Binding Selectivity: Sulprostone vs Misoprostol and PGE2
Sulprostone displays exceptional binding selectivity for the EP3 receptor subtype (Ki = 0.35 ± 0.11 nM at human EP3-III) with a >22,000-fold selectivity margin over EP4, EP2, DP, IP, and TP receptors, all of which exhibit Ki values >7,740 nM in the same HEK293 recombinant expression system [1]. In head-to-head comparison, misoprostol (methyl ester) shows substantially weaker and less selective EP3 binding (Ki = 319 ± 15 nM), with measurable secondary activity at EP2 (Ki = 10,249 ± 1,343 nM) and EP4 (Ki = 5,499 ± 1,102 nM) [1]. The free acid metabolite of misoprostol gains improved EP3 affinity (Ki = 7.9 ± 1.0 nM) but also acquires high affinity for EP2 (Ki = 34 ± 5 nM) and EP4 (Ki = 23 ± 2 nM), resulting in a multi-receptor profile with less than 3-fold selectivity among EP subtypes [1]. Sulprostone also shows modest EP1 binding (Ki = 107 ± 15 nM) and FP binding (Ki = 198 ± 10 nM), but these are ~300-fold and ~560-fold weaker than its EP3 affinity, respectively [1].
| Evidence Dimension | Recombinant human prostanoid receptor binding affinity (Ki) and selectivity window |
|---|---|
| Target Compound Data | EP3-III Ki = 0.35 ± 0.11 nM; EP1 Ki = 107 ± 15 nM; FP Ki = 198 ± 10 nM; EP4/EP2/DP/IP/TP all >7,740 nM |
| Comparator Or Baseline | Misoprostol methyl ester: EP3 Ki = 319 ± 15 nM, EP2 Ki = 10,249 nM, EP4 Ki = 5,499 nM, EP1 Ki = 35,675 nM. Misoprostol free acid: EP3 Ki = 7.9 nM, EP2 Ki = 34 nM, EP4 Ki = 23 nM. PGE2: balanced pan-EP agonist. |
| Quantified Difference | Sulprostone EP3 affinity is ~911-fold higher than misoprostol methyl ester (0.35 vs 319 nM). Sulprostone EP3 selectivity window >22,000-fold vs misoprostol free acid selectivity window <3-fold among EP2/EP3/EP4. |
| Conditions | Radioligand competition binding assays in HEK293 cells stably expressing individual recombinant human prostanoid receptor subtypes. |
Why This Matters
Sulprostone's clean EP3-dominant pharmacological signal eliminates confounding EP2/EP4-mediated cAMP elevation present with misoprostol, making it the superior tool compound for dissecting EP3-specific signaling pathways in vitro and in vivo.
- [1] Abramovitz M, Adam M, Boie Y, et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2000;1483(2):285-293. View Source
